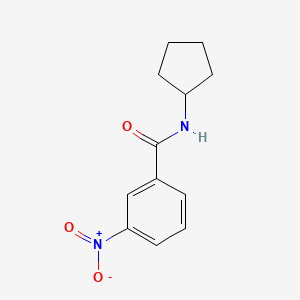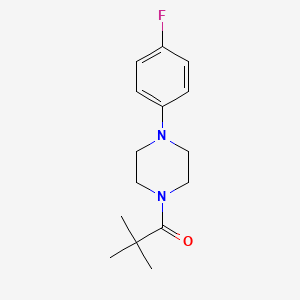
4-(3-ethoxy-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-ethoxy-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one, also known as EMBO, is a thiazole compound that has gained attention for its potential use in scientific research.
作用機序
The mechanism of action of 4-(3-ethoxy-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one involves the inhibition of several signaling pathways in cancer cells. It has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. 4-(3-ethoxy-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, 4-(3-ethoxy-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been found to induce the expression of several tumor suppressor genes, including p53 and p21.
Biochemical and Physiological Effects
4-(3-ethoxy-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been found to have several biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. 4-(3-ethoxy-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has also been found to decrease the levels of several inflammatory cytokines, including TNF-α and IL-6. Additionally, 4-(3-ethoxy-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to decrease the levels of several enzymes involved in angiogenesis, or the growth of new blood vessels, which is necessary for tumor growth and metastasis.
実験室実験の利点と制限
One advantage of using 4-(3-ethoxy-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one in lab experiments is its ability to inhibit multiple signaling pathways in cancer cells. This makes it a potentially effective anticancer agent. Another advantage is its anti-inflammatory and antioxidant effects, which could have implications for other diseases. One limitation of using 4-(3-ethoxy-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one in lab experiments is its relatively low solubility in water, which could affect its bioavailability and efficacy.
将来の方向性
For research on 4-(3-ethoxy-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one include further studies on its anticancer properties, including its potential use in combination with other anticancer agents. Additionally, research could focus on the anti-inflammatory and antioxidant effects of 4-(3-ethoxy-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one and its potential use in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Further studies could also investigate the optimal dosing and delivery methods for 4-(3-ethoxy-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one.
合成法
The synthesis of 4-(3-ethoxy-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one involves the reaction of 2-ethylthio-4-(2-methoxyethoxy)aniline with 3-ethoxy-2-hydroxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting compound is then treated with thiosemicarbazide and acetic anhydride to yield 4-(3-ethoxy-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one. This synthesis method has been reported in several research articles and has been found to be reliable and efficient.
科学的研究の応用
4-(3-ethoxy-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been studied for its potential use as an anticancer agent. It has been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. 4-(3-ethoxy-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, 4-(3-ethoxy-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been found to have anti-inflammatory and antioxidant effects.
特性
IUPAC Name |
(4Z)-4-[(3-ethoxy-2-methoxyphenyl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c1-4-19-12-8-6-7-10(13(12)18-3)9-11-14(17)21-15(16-11)20-5-2/h6-9H,4-5H2,1-3H3/b11-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUYQTKTUQCSOB-LUAWRHEFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OC)C=C2C(=O)SC(=N2)SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1OC)/C=C\2/C(=O)SC(=N2)SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-fluorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5866993.png)
![N-[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5867001.png)

![6-nitro-1,3-benzodioxole-5-carbaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5867019.png)

![1-methyl-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5867030.png)
![diethyl 4-[5-(3,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5867035.png)

![N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5867057.png)
![2-amino-4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5867067.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5867069.png)
![N-(4-chlorophenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5867077.png)
![2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5867088.png)